Calcium permanganate
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;dipermanganate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2Mn.8O/q+2;;;;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCTNXSYZEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(MnO4)2, CaMn2O8 | |
| Record name | Calcium permanganate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_permanganate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015791 | |
| Record name | Calcium permanganate | |
| Source | EPA DSSTox | |
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Molecular Weight |
277.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium permanganate is a purple crystalline solid. It is used as a disinfectant and deodorizer, in water purification, and for many other uses., Violet to purple crystals (tends to adsorb water from air and become liquid); [HSDB] | |
| Record name | CALCIUM PERMANGANATE | |
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| Record name | Calcium permanganate | |
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Solubility |
Freely soluble in water | |
| Record name | CALCIUM PERMANGANATE | |
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Density |
2.4 g/cu cm | |
| Record name | CALCIUM PERMANGANATE | |
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Color/Form |
Violet or dark-purple deliquescent crystals | |
CAS No. |
10118-76-0 | |
| Record name | CALCIUM PERMANGANATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Calcium permanganate | |
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| Record name | Calcium permanganate | |
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Synthetic Methodologies and Advanced Preparation Techniques for Calcium Permanganate
Established Reaction Pathways for Calcium Permanganate (B83412) Synthesis
The preparation of calcium permanganate can be achieved through various methods, primarily involving metathesis reactions, syntheses starting from manganese dioxide, and the use of alternative permanganate precursors.
A common and straightforward method for synthesizing this compound is through a metathesis reaction, also known as a double displacement reaction. thieme-connect.deresearchgate.net This typically involves the reaction of potassium permanganate (KMnO₄) with a soluble calcium salt, such as calcium chloride (CaCl₂), in an aqueous solution. wikipedia.orgnih.gov
The underlying principle of this reaction is the exchange of ions between the two reacting salt solutions. The reaction proceeds as follows:
2KMnO₄(aq) + CaCl₂(aq) → Ca(MnO₄)₂(aq) + 2KCl(aq)
The success of this synthesis relies on the subsequent separation of the desired this compound from the potassium chloride byproduct. This is often achieved through fractional crystallization, taking advantage of the differing solubilities of the two salts at various temperatures.
| Reactant | Formula | Role |
| Potassium Permanganate | KMnO₄ | Source of permanganate ions |
| Calcium Chloride | CaCl₂ | Source of calcium ions |
| Product | Formula | |
| This compound | Ca(MnO₄)₂ | Desired product |
| Potassium Chloride | KCl | Byproduct |
An alternative synthetic approach begins with manganese dioxide (MnO₂), a readily available and less expensive precursor compared to potassium permanganate. wikipedia.orgconsequential-lca.org This method involves the oxidation of manganese dioxide in the presence of a calcium compound. wikipedia.org
One such pathway involves reacting manganese dioxide with a solution of calcium hypochlorite (B82951) (Ca(ClO)₂) and a small amount of calcium hydroxide (B78521) (Ca(OH)₂) to elevate the pH. wikipedia.orgsciencemadness.org The hypochlorite acts as the oxidizing agent, converting the manganese from the +4 oxidation state in MnO₂ to the +7 state in the permanganate ion (MnO₄⁻).
Another manganese dioxide-based route involves heating it with calcium hydroxide and a strong oxidizing agent like calcium chlorate (B79027) (Ca(ClO₃)₂) or calcium nitrate (B79036) (Ca(NO₃)₂). sciencemadness.org These high-temperature oxidative fusion methods produce calcium manganate (B1198562) (CaMnO₄), which can then be converted to this compound through further oxidation or disproportionation. world-science.ru
This compound can also be prepared using other permanganate salts as starting materials through metathesis reactions. wikipedia.orgnih.gov For instance, the reaction of aluminum permanganate (Al(MnO₄)₃) with calcium oxide (CaO) yields this compound and aluminum oxide. wikipedia.orgnih.gov
Al(MnO₄)₃ + 3CaO → 3Ca(MnO₄)₂ + Al₂O₃
Barium permanganate (Ba(MnO₄)₂) is another viable precursor. researchgate.netwikipedia.org By reacting barium permanganate with a solution containing a soluble calcium salt, such as calcium sulfate, a precipitation reaction can be induced to form the desired this compound. The choice of the calcium salt is critical to ensure the precipitation of the barium salt byproduct, driving the reaction to completion.
Optimization of Reaction Parameters and Purity Enhancement
The efficient synthesis of high-purity this compound requires careful control over several reaction parameters. Stoichiometric balance and temperature regulation are paramount to maximizing yield and minimizing the presence of impurities.
In metathesis reactions, such as the one between potassium permanganate and calcium chloride, precise stoichiometric control is crucial for efficient conversion. The law of chemical equilibrium dictates that the ratio of reactants will influence the position of the equilibrium and, consequently, the yield of the products. ncert.nic.in
To ensure the complete conversion of the more expensive potassium permanganate, a slight excess of calcium chloride is often used. This shifts the equilibrium towards the formation of this compound. However, a large excess of calcium chloride should be avoided as it can complicate the purification process by co-crystallizing with the product.
Reaction Stoichiometry:
| Reactant | Molar Ratio |
|---|---|
| Potassium Permanganate | 2 |
The permanganate ion (MnO₄⁻) is a powerful oxidizing agent, but it is also thermally sensitive. At elevated temperatures, it can decompose, leading to the formation of manganese dioxide (MnO₂) and other manganese species with lower oxidation states. This decomposition not only reduces the yield of this compound but also introduces impurities that are difficult to remove.
Influence of Solvent Properties and Impurity Mitigation
The synthesis of this compound, a potent oxidizing agent, is significantly affected by the choice of solvent and the presence of impurities. Proper control over these factors is critical to ensure the purity, stability, and yield of the final product.
Influence of Solvent Properties
The selection of a solvent for this compound synthesis is largely dictated by the compound's high reactivity and solubility. Water is the most common and suitable solvent due to its ability to dissolve this compound readily and its inertness under typical reaction conditions. The tetrahydrate form of this compound exhibits high solubility in water, with 338 grams dissolving in 100 mL at 25°C. wikipedia.org
The use of organic solvents is generally avoided. This compound is known to decompose in alcohol, rendering such solvents unsuitable for synthesis or recrystallization processes. wikipedia.orgnih.govchemicalbook.com This reactivity extends to other reducible organic solvents, which can react with the permanganate ion, leading to the decomposition of the desired product and the formation of impurities like manganese dioxide (MnO₂). wikipedia.org The choice of solvent is therefore crucial for preventing unwanted side reactions and ensuring the integrity of the permanganate ion. While research on mixed-solvent systems for crystal morphology control is limited for this compound, studies on analogous compounds suggest that solvent properties can influence crystal size and shape. rsc.org However, any co-solvent used with water would need to be highly resistant to oxidation.
Table 1: Influence of Solvent Type on this compound Synthesis and Stability
| Solvent | Type | Solubility/Behavior | Implication for Synthesis |
|---|---|---|---|
| Water (H₂O) | Polar Protic | High solubility. nih.gov | Ideal solvent for synthesis and purification via recrystallization. |
| Alcohols (e.g., Ethanol) | Polar Protic | Decomposes the compound. wikipedia.orgnih.govchemicalbook.com | Unsuitable for synthesis; leads to product degradation and MnO₂ formation. |
| Chlorinated Hydrocarbons (e.g., CCl₄, CHCl₃) | Non-polar | Insoluble (based on permanganic acid properties). sciencemadness.org | Not effective for dissolving reactants or purifying the product. |
| Other Reducible Organics (e.g., Acetic Acid) | Polar Organic | Can react explosively under certain conditions. wikipedia.org | Highly hazardous and unsuitable for use as a solvent. |
Impurity Mitigation
Impurities in this compound can originate from starting materials, side reactions, or spontaneous decomposition. Common impurities include unreacted precursors (like potassium chloride from the reaction of potassium permanganate and calcium chloride), and reduction products, primarily the brown, finely-divided manganese dioxide. stackexchange.com
Several strategies are employed to mitigate these impurities:
Control of Reaction Conditions: Maintaining a controlled temperature (e.g., below 30°C) during synthesis minimizes thermal decomposition of the permanganate ion.
Purification of Starting Materials: Using high-purity, deionized water and reactants prevents the introduction of contaminants that could induce side reactions.
Filtration: The removal of insoluble impurities, such as manganese dioxide, is a critical step. Due to the often very fine, near-nanoparticle size of precipitated MnO₂, specialized filtration techniques may be required, such as using a filter aid like diatomaceous earth (Celite) with a sintered glass or ceramic funnel. stackexchange.com
Chemical Purification: Advanced methods may involve chemical treatment. For instance, processes for preparing high-purity permanganate solutions for other applications involve steps like repeated decomposition, neutralization, and evaporation to remove specific contaminants. google.com In some contexts, permanganate solutions themselves are used as adsorbing agents to remove trace element impurities like arsenic (As), antimony (Sb), and molybdenum (Mo) from electrolyte solutions, highlighting the high level of purity that can be achieved. google.com
Table 2: Common Impurities and Mitigation Strategies in this compound Synthesis
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Manganese Dioxide (MnO₂) | Decomposition of permanganate ion (thermal or by reaction with reducing agents). wikipedia.org | Temperature control during synthesis; avoidance of organic/reducing solvents; microfiltration. stackexchange.com |
| Unreacted Precursors (e.g., KCl) | Incomplete reaction during metathesis (e.g., KMnO₄ + CaCl₂). | Use of correct stoichiometric ratios; purification by recrystallization. |
| Trace Metal Ions (e.g., As, Sb, Mo) | Contaminated starting materials (e.g., manganese ores). google.com | Use of high-purity reagents; advanced purification via adsorption or chemical precipitation. google.com |
Controlled Synthesis for Tailored Material Characteristics
While specific research on the controlled synthesis of this compound for tailored characteristics is not extensively documented, principles from related manganese compounds and other materials can be applied. Tailoring material characteristics such as particle size, morphology, and release kinetics can enhance performance in specific applications like water treatment or environmental remediation.
Control of Particle Size and Morphology
The physical form of this compound can influence its dissolution rate and reactivity. Advanced synthesis techniques offer pathways to control these properties:
Hydrothermal Synthesis: This method, used to create calcium titanate and various manganese dioxide nanostructures, involves carrying out crystallization in water at elevated temperature and pressure. ias.ac.innih.gov By varying parameters like precursor concentration, temperature, and reaction time, it is possible to control the crystalline phase and morphology, producing nanoparticles, nanorods, or other specific shapes. ias.ac.in
Sol-Gel and Co-precipitation Methods: These techniques are widely used to produce nanoparticles of various metal oxides, including calcium manganese oxides. researchgate.netresearchgate.net A sol-gel process, for example, could involve creating a colloidal suspension that is then gelled to form a solid matrix from which the final material is derived. Such methods could yield this compound with a high surface area or in a nanostructured form, potentially increasing its reactivity.
Development of Controlled-Release Formulations
For applications such as in-situ chemical oxidation (ISCO) for groundwater remediation, a prolonged, steady release of the oxidant is more effective than a single, rapid application. This has led to extensive research on encapsulating strong oxidizers, particularly potassium permanganate, which can be directly applied to this compound.
Encapsulation in Polymers: this compound could be encapsulated within a matrix of a hydrophobic, biodegradable polymer like Polycaprolactone (PCL) or inert materials like paraffin (B1166041) wax. acs.orgscirp.orgresearchgate.net The oxidant is blended with the molten polymer, and the mixture is then formed into pellets or microcapsules. scirp.orgresearchgate.net The polymer matrix protects the permanganate from reacting uncontrollably while slowing its release into an aqueous environment. The release rate can be tailored by adjusting the oxidant-to-polymer ratio. acs.orgscirp.org For example, studies with KMnO₄ have shown that release times can be extended from days to years by varying this ratio. acs.orgresearchgate.net
Table 3: Potential Advanced Synthesis Methods for Tailoring this compound Characteristics
| Method | Objective | Principle | Relevant Analogy |
|---|---|---|---|
| Hydrothermal Synthesis | Control of particle size and crystal morphology (e.g., nanorods). | Crystallization from a hot aqueous solution under high pressure; parameters control nucleation and growth. | Used for synthesizing specific phases and morphologies of MnO₂ and CaTiO₃. ias.ac.innih.gov |
| Polymer Encapsulation (e.g., in PCL or Paraffin) | Achieve controlled, sustained release of the oxidant over time. | Physical entrapment of Ca(MnO₄)₂ within an inert, water-insoluble matrix; release is diffusion-limited. | Widely studied for potassium permanganate in environmental remediation applications. acs.orgscirp.orgresearchgate.net |
| Sol-Gel Synthesis | Production of high-purity, homogeneous nanoparticles. | Formation of a colloidal suspension (sol) that gels into a solid network containing the precursors. | Applied to synthesize various Ca-Mn-O based nanostructures. researchgate.net |
Fundamental Chemical Reactivity and Oxidation Mechanisms of Calcium Permanganate
Kinetic and Mechanistic Studies of Permanganate (B83412) Reactions
pH-Dependent Reaction Rates and Equilibria
The oxidative efficacy of permanganate is significantly influenced by the pH of the reaction medium. Permanganate oxidation is generally effective across a broad pH range, typically from 3.5 to 12, although the specific reaction rates and outcomes are highly pH-dependent. tpsgc-pwgsc.gc.ca Permanganate solutions exhibit stability in neutral or slightly alkaline environments. wikipedia.org
The rate of permanganate reduction is markedly affected by pH; it is negligible in acidic solutions but proceeds rapidly in basic media. cdnsciencepub.com For instance, in the oxidation of trichloroethylene (B50587) (TCE) by permanganate, the initial rate-limiting step, involving the formation of a cyclic hypomanganate ester, demonstrates little correlation with pH, maintaining a second-order rate constant (k₁p) of 0.65–0.68 M⁻¹s⁻¹ within a pH range of 4 to 8 at 21 °C. acs.org However, the subsequent decomposition of this cyclic ester and the resulting product distribution are strongly pH-dependent. acs.org The oxidation rates of carboxylic acids, which are intermediate products in TCE degradation (e.g., formic, glyoxylic, and oxalic acids), increase as the pH decreases. acs.org
Conversely, the reactivity of certain organic compounds, such as diclofenac (B195802), with the permanganate ion (Mn(VII)) has been observed to decrease with increasing pH. researchgate.net This pH dependency can be attributed to the differing reactivities of protonated and deprotonated species of the substrate. For example, anionic diclofenac (DCF⁻) exhibits lower reactivity compared to its neutral counterpart (DCF⁰), likely due to electronic interactions that reduce the nucleophilicity of key reactive sites. researchgate.net Furthermore, the oxidation of phenols by permanganate often displays a parabola-shaped pH-rate profile, with the maximum reaction rate typically occurring near the phenol's pKₐ value. acs.org
The oxidation reactions themselves can lead to a decrease in pH if the system is not adequately buffered. tpsgc-pwgsc.gc.ca
Influence of Temperature on Oxidation Kinetics
Temperature plays a crucial role in the kinetics of permanganate-mediated oxidation reactions, directly influencing degradation rates. tpsgc-pwgsc.gc.ca Higher temperatures generally accelerate reaction rates by increasing the kinetic energy of reacting molecules.
Detailed research findings illustrate this influence through activation parameters. For instance, in the initial, rate-limiting step of trichloroethylene (TCE) oxidation by permanganate, the determined activation parameters are: acs.org
Table 1: Activation Parameters for TCE Oxidation by Permanganate (Initial Step)
| Parameter | Value | Unit |
| Activation Energy (Eₐ) | 41.46 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 39 | kJ/mol |
| Entropy of Activation (ΔS‡) | -14 | J/mol |
Similarly, studies on the oxidation of various microcystins by Mn(VII) have reported activation energies ranging from 15.1 to 22.4 kJ mol⁻¹. acs.org The effect of temperature on the rate constant of the Mn(VII)/diclofenac reaction has also been investigated, highlighting its kinetic sensitivity to thermal conditions. researchgate.net In the permanganate-cyanide reaction, a linear relationship between temperature and reaction rate has been observed, yielding an enthalpy of activation (ΔH‡) of 8.7 kcal mol⁻¹ and an entropy of activation (ΔS‡) of -27 e.u. cdnsciencepub.com
Temperature can also affect the mechanistic characteristics of reactions. For example, in the permanganate-oxalate reaction, first-order rate constants are calculable at 15°C and 25°C, but show a decreasing trend at 35°C, suggesting that the reaction may lose its unimolecular characteristics at higher temperatures. core.ac.uk
Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a powerful technique employed to track the fate of atoms during chemical reactions and to elucidate intricate reaction mechanisms. nih.govacs.org By substituting specific atoms with their heavier, stable isotopes (e.g., ¹⁸O, ¹⁷O, ²H), researchers can gain insights into bond breaking and formation events.
Kinetic isotope effects (KIEs) are particularly valuable in mechanistic studies. These effects arise from the inherent differences in zero-point energies between different isotopes, which in turn influence bond strengths and reaction rates. nih.gov Observing a KIE provides direct evidence for bond cleavage or formation involving the labeled atom in the rate-determining step. nih.gov
For instance, oxygen-18 tracer experiments have been instrumental in understanding permanganate oxidation mechanisms. In the permanganate oxidation of cyanide, experiments using permanganate enriched in oxygen-18 revealed that a substantial portion (70-80%) of the oxygen incorporated into the product cyanate (B1221674) originated from the oxidant itself. cdnsciencepub.com This indicates a direct oxygen transfer from permanganate to the substrate.
Deuterium kinetic isotope effects (kH/kD) have also been used, such as in the permanganate oxidation of mandelic acid, where a significant kH/kD ratio (≥ 8-9) indicated a rate-limiting hydride transfer step. rsc.org Furthermore, isotopically labeled reagents, specifically ¹⁷O and ¹⁸O, have been utilized to determine the origin of oxo-functional groups formed during the oxidation of graphite (B72142) to graphene oxide. These studies demonstrated that both sulfuric acid and permanganate act as major oxygen-transferring reactants in the process. acs.org
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry approaches, particularly quantum chemical calculations, are indispensable tools for analyzing reaction mechanisms and predicting chemical reactivity. rsc.orgnsps.org.ngnih.gov These methods allow for the estimation of chemical reaction pathways, including the energies of transition states and associated equilibria, thereby aiding in the understanding and prediction of chemical transformations. rsc.orgresearchgate.netacs.org
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), enable a detailed exploration of reaction pathways. These methods can analyze the influence of electron addition or subtraction on molecular chemical bonds and compute the molecular energies of target compounds and their potential intermediates. nih.gov This allows for the theoretical determination of energy requirements for degradation pathways, which can then be used to validate experimental results and provide deeper insights into reaction processes. nih.gov
Furthermore, quantum chemical methods can be employed to trace back reaction paths, allowing researchers to enumerate potential reactant candidates from a given target compound. researchgate.netresearchgate.net This involves solving the electronic Schrödinger equation along a proposed reaction path to assess its energetic feasibility. researchgate.net Such computational strategies are crucial for elucidating the behavior of atoms during chemical reactions and for the rational design and discovery of new reactions. rsc.orgresearchgate.net
Frontier Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of theoretical chemistry that provides a framework for understanding molecular electronic structure and predicting chemical reactivity. nsps.org.ngsolubilityofthings.comslideshare.net This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. researchgate.net
The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a primary determinant of reaction feasibility and rate. imist.ma A smaller energy gap between the HOMO and LUMO of interacting molecules generally correlates with higher chemical reactivity. researchgate.netimist.ma
Key principles of FMO analysis include:
Electron Density: Regions of high electron density in bonding orbitals often indicate nucleophilic sites, while empty antibonding orbitals typically signify electrophilic centers. solubilityofthings.com
Bond Order: The concept of bond order, derived from molecular orbital theory, is strongly correlated with bond strength and molecular stability. solubilityofthings.com
Antibonding Orbital Occupancy: The occupation of antibonding molecular orbitals can destabilize a molecule, thereby increasing its reactivity. solubilityofthings.com
FMO analysis is also instrumental in predicting the regioselectivity of reactions, guiding where a reaction is most likely to occur on a molecule. imist.ma By analyzing the characteristics of these frontier orbitals, chemists can gain predictive power over how molecules will behave in various chemical reactions. nsps.org.ngsolubilityofthings.com
Advanced Applications and Research Domains of Calcium Permanganate
Environmental Remediation and Water Treatment Technologies
Calcium permanganate (B83412) is utilized in environmental remediation and water treatment for its ability to oxidize a wide range of organic and inorganic contaminants. ontosight.ai It is effective over a broad pH range, typically from 3.5 to 12, though specific reaction rates are pH-dependent. tpsgc-pwgsc.gc.ca
Advanced Oxidation Processes (AOPs) involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to degrade pollutants. kirj.eersc.org While permanganate itself has a lower oxidation potential compared to hydroxyl radicals, it is more stable and persistent, making it suitable for various AOP applications. tpsgc-pwgsc.gc.cakirj.ee
Permanganate is widely applied for the degradation of recalcitrant organic contaminants, including chlorinated ethenes and certain pharmaceuticals. tpsgc-pwgsc.gc.camdpi.comwikipedia.orgdiva-portal.org It is particularly effective at oxidizing compounds with carbon-carbon double bonds. researchgate.net
Chlorinated Hydrocarbons: Permanganate oxidation is a well-proven technology for degrading chlorinated aliphatic compounds like trichloroethylene (B50587) (TCE) and perchloroethylene (PCE), often achieving high treatment efficiencies (e.g., >90% destruction in minutes for unsaturated chlorinated aliphatics). tpsgc-pwgsc.gc.ca The degradation rate of chlorinated ethenes by potassium permanganate has been observed to decrease with an increase in the number of chlorine substituents (trans-1,2-dichloroethylene > trichloroethylene > perchloroethylene). researchgate.net
Pharmaceuticals: Permanganate is explored for treating pharmaceutical wastewater and degrading emerging organic contaminants. Studies have shown its effectiveness in degrading compounds like diclofenac (B195802) (DCF) and 4-chlorophenol (B41353) (4-CP). bsb-muenchen.deacs.orgresearchgate.net For instance, research on pharmaceutical wastewater treatment using potassium permanganate demonstrated that ultraviolet (UV) irradiation can assist in the removal of organic pollutants, with optimal chemical oxygen demand (COD) removal efficiency achieved at pH 7.0. researchgate.net
Calcium permanganate and other permanganates are instrumental in treating water contaminated with various inorganic pollutants. hepure.com
Iron and Manganese: Permanganates chemically convert dissolved iron and manganese into insoluble precipitates, which can then be easily removed through filtration. hepure.comdwi.gov.ukmecc.edu This process is crucial for improving water quality by addressing discoloration and taste issues caused by these metals. mecc.edu
Arsenic: The presence of calcium ions has been shown to significantly increase arsenic (As(III)) removal under neutral and alkaline conditions in permanganate-iron(II) processes. This enhancement is attributed to increased surface charge due to calcium adsorption, the formation of amorphous calcium carbonate and calcite precipitates that co-precipitate arsenate, and the introduction of calcium leading to more precipitated ferrous or ferric hydroxide (B78521). nih.gov
Actinides: In nuclear waste treatment, the combination of sodium permanganate with calcium ions has been observed to improve actinide removal efficiency, achieving high decontamination factors (DFs) of approximately 10⁷.
Permanganate is used as a preoxidant to manage harmful algal blooms (HABs) in drinking water sources by removing algal cells and degrading algal toxins. researchgate.netepa.govmdpi.comnih.gov It can promote the aggregation of algal cells, especially in the presence of hardness-causing ions like calcium, which have a cation bridging effect that facilitates the removal of algal cells. researchgate.netresearchgate.netmdpi.com While permanganate can lyse algal cells and release intracellular algal organic matter (AOM), proper dosing can minimize this effect and help control associated extracellular organic matter. researchgate.netepa.gov
To enhance the reactivity of permanganate, especially towards more recalcitrant contaminants, synergistic oxidation systems and activation strategies are being explored.
Photolytic activation, such as using UVA-LED irradiation, can enhance permanganate's ability to degrade micropollutants. bsb-muenchen.deacs.orgresearchgate.net This process generates reactive manganese species (RMnS), including Mn(V) and Mn(III), and hydroxyl radicals (HO•), which contribute to the degradation of contaminants. acs.org For example, UVA-LED/Mn(VII) systems have shown enhanced degradation of diclofenac (DCF) and 4-chlorophenol (4-CP) compared to permanganate alone. bsb-muenchen.deacs.org The degradation rates of these pollutants tend to decrease linearly with increasing radiation wavelengths (from 365 to 405 nm), likely due to reduced molar absorption coefficients and quantum yields of Mn(VII). acs.org The presence of common water background ions, including Ca²⁺, has been found to have minimal influence on the degradation of DCF and 4-CP under UVA-LED/Mn(VII) conditions. bsb-muenchen.deacs.orgresearchgate.net
Research in Specialized Chemical Formulations and Materials
Exploration in Energetic Materials and Propellant Chemistry
This compound (Ca(MnO₄)₂) has been explored for its application in energetic materials and propellant chemistry primarily due to its potent oxidizing properties. As a strong inorganic oxidizer, it readily provides oxygen for combustion reactions, making it suitable for formulations requiring rapid energy release nih.govwikipedia.orghaz-map.com.
Historically, this compound found use in early rocket propulsion systems. Notably, it was a component of rocket fuel utilized by the Luftwaffe wikipedia.org. Its role extended to being an additive, often in conjunction with hydrogen peroxide, in liquid rocket propellants nih.gov. Pioneering work by Hellmuth Walter, for instance, involved the use of aqueous solutions of this compound as a liquid catalyst for the controlled decomposition of 80% hydrogen peroxide in early rocket engines, such as those powering the Heinkel He 176 aircraft, first flown in 1938 researchgate.nethydrogen-peroxide.us. This application was also seen in torpedoes, where a homogeneous catalyst of this compound dissolved in water reacted with 48% hydrogen peroxide to generate propulsion researchgate.net. Furthermore, the gas generator for the Redstone turbo-pump utilized silicon carbide pellets impregnated with this compound hydrogen-peroxide.us.
The efficacy of this compound in these applications stems from its inherent chemical properties:
Oxidizing Power : The permanganate ion (MnO₄⁻) is a powerful electron acceptor, facilitating vigorous oxidation reactions with combustible materials noaa.gov.
Oxygen Release : this compound decomposes, releasing oxygen, which can significantly accelerate the burning of combustible substances wikipedia.orgnoaa.govtpsgc-pwgsc.gc.ca. Its decomposition temperature, particularly for the tetrahydrate form, is approximately 140 °C wikipedia.org.
Solubility : Its high solubility in water (e.g., 338 g/100 mL at 25 °C for the tetrahydrate) was a critical factor for its use as a liquid catalyst in homogeneous propellant systems wikipedia.orgresearchgate.net.
Reactivity : While noncombustible itself, this compound is a strong oxidizer that can lead to explosive mixtures if combined with finely divided combustible materials wikipedia.orgnoaa.gov. Contact with liquid combustible materials may result in spontaneous ignition wikipedia.orgnoaa.gov. It is also known to react violently with certain chemicals, such as sulfuric acid or organic solvents, potentially causing fires or explosions wikipedia.orgnoaa.gov. Mixtures with acetic acid or acetic anhydride (B1165640) can explode if not kept cold wikipedia.orgnoaa.gov.
Despite its historical utility as an oxidizer in propellants, its hygroscopic nature, which causes it to readily adsorb water from the air and become liquid, can limit its long-term stability and applicability in solid energetic formulations nih.govwikipedia.orghaz-map.com.
Key Properties of this compound Relevant to Energetic Applications
| Property | Value | Reference |
| Molecular Formula | Ca(MnO₄)₂ | nih.govscribd.com |
| Molecular Weight | 277.95 g/mol | nih.govscribd.com |
| Appearance | Purple crystalline solid | nih.govwikipedia.orghaz-map.com |
| Density | 2.49 g/cm³ | wikipedia.org |
| Melting Point | 140 °C (decomposes, tetrahydrate) | wikipedia.org |
| Solubility in Water | 338 g/100 mL (25 °C, tetrahydrate) | wikipedia.org |
| Oxidizing Strength | Strong Oxidizing Agent | nih.govwikipedia.orghaz-map.com |
| Hygroscopicity | Deliquescent (adsorbs water from air) | nih.govwikipedia.orghaz-map.com |
Future Research Directions and Emerging Paradigms
Development of Novel Calcium Permanganate (B83412) Composites and Nanomaterials
Future research is heavily geared towards the integration of calcium permanganate into advanced composite materials and nanomaterials to enhance its efficacy and expand its applications. The development of these novel materials aims to control the release of the permanganate ion, improve its stability, and increase its reactive surface area.
One promising area is the creation of controlled-release composites, where this compound is embedded within a matrix of environmentally benign materials like silica (B1680970) sand and paraffin (B1166041). researchgate.net This approach allows for the slow and sustained release of the oxidant, which is particularly advantageous for in-situ chemical oxidation (ISCO) in groundwater and soil remediation. researchgate.net Future work will likely focus on optimizing the composition of these composites to fine-tune release rates for specific contaminants and environmental conditions.
Additionally, the synthesis of nanomaterials incorporating this compound is an emerging frontier. Nanocomposites can offer significantly higher surface-area-to-volume ratios, leading to enhanced reactivity. Research may explore the fabrication of core-shell nanoparticles, with a this compound core and a porous, functionalized shell. Such structures could offer selective targeting of pollutants and prevent non-selective consumption of the oxidant. The integration of this compound with materials like multi-walled carbon nanotubes (MWCNTs) or graphene oxide could also yield composites with superior mechanical, thermal, and reactive properties. acs.orgresearchgate.net
Table 1: Potential Future this compound Composite Materials
| Composite Type | Potential Matrix Material | Target Application | Key Research Goal |
|---|---|---|---|
| Controlled-Release | Paraffin, Silica, Biopolymers | Groundwater Remediation | Optimize release kinetics for specific contaminants |
| Nanocomposite | Graphene Oxide, Zeolites | Water Purification | Enhance reactive surface area and catalytic activity |
| Core-Shell Nanoparticle | Porous Silica, Functional Polymers | Targeted Oxidation | Improve selectivity and minimize oxidant scavenging |
| Hybrid Material | Manganese Dioxide (MnO₂) | Catalysis, Water Treatment | Synergistic effects for enhanced degradation of pollutants |
Advanced Spectroscopic Characterization of Reaction Intermediates
A fundamental understanding of the reaction mechanisms of permanganate is crucial for optimizing its performance. Future research will increasingly rely on advanced spectroscopic techniques to identify and characterize transient reaction intermediates. While permanganate (MnO₄⁻) is well-understood, the nature of its intermediate species, such as manganate (B1198562) (MnO₄²⁻) and manganese dioxide (MnO₂), and their respective reactivities are complex and highly dependent on reaction conditions like pH. nih.gov
Machine Learning and AI in Predicting Permanganate Reactivity
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) presents a transformative paradigm for predicting chemical reactivity. eurekalert.orgdartmouth.edu In the context of this compound, AI models can be trained on large datasets of chemical reactions to predict the outcome, rate, and selectivity of oxidation processes under various conditions. eurekalert.orgrjptonline.org
Table 2: AI and Machine Learning Applications in Permanganate Chemistry
| Application Area | AI/ML Tool | Predicted Outcome | Potential Impact |
|---|---|---|---|
| Reaction Prediction | Neural Networks | Product formation, reaction yield, and rate | Accelerated design of synthesis and degradation processes |
| Mechanism Analysis | Generative AI | Identification of reaction intermediates and pathways | Deeper fundamental understanding of reactivity |
| Materials Discovery | Predictive Algorithms | Design of novel catalysts and composites | Faster development of high-performance materials |
| Process Optimization | Optimization Algorithms| Optimal reaction conditions (pH, temp, conc.) | Enhanced efficiency and cost-effectiveness in applications |
Expanding Applications in Sustainable Technologies and Environmental Engineering
Building on its established uses, future research will aim to expand the application of this compound in sustainable technologies and environmental engineering. taylorfrancis.comroutledge.com A key area of focus is its use in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants (POPs) and contaminants of emerging concern (CECs), such as pharmaceuticals and personal care products in wastewater. acs.org
Research into combining this compound with other technologies, such as sonication or electrochemical processes, could lead to synergistic effects that enhance degradation efficiency. researchgate.net Another promising avenue is its application in air purification systems to oxidize volatile organic compounds (VOCs). The development of permanganate-impregnated filter materials could provide a low-cost and effective solution for indoor and industrial air quality control.
Furthermore, the role of permanganate-derived materials, such as manganese oxides formed as a reaction byproduct, is being reconsidered. These materials can act as effective catalysts or adsorbents for other pollutants, contributing to a circular economy approach where reaction products are valorized. acs.orgmdpi.com This aligns with the broader goals of sustainability engineering, which seeks to create integrated systems that are both environmentally benign and economically viable. taylorfrancis.comroutledge.com
Q & A
Q. What are the established synthesis methods for calcium permanganate, and how do reaction conditions influence purity?
this compound is synthesized via metathesis reactions, typically by reacting potassium permanganate (KMnO₄) with calcium chloride (CaCl₂) in aqueous solutions. The reaction is: 2 KMnO₄ + CaCl₂ → Ca(MnO₄)₂ + 2 KCl Key factors affecting purity include:
- Solvent quality : Use deionized water to avoid side reactions with impurities.
- Stoichiometric ratios : Excess CaCl₂ ensures complete KMnO₄ conversion.
- Temperature control : Maintain <30°C to prevent thermal decomposition of MnO₄⁻ .
Q. Which analytical methods are validated for quantifying this compound in complex matrices?
Two standardized titration methods are widely used:
- Potassium permanganate redox titration : Measures calcium indirectly by precipitating as oxalate and titrating with KMnO₄ under acidic conditions .
- EDTA complexometric titration : Directly quantifies calcium ions via chelation, with permanganate interference minimized by prior reduction .
Note: For high-precision applications, atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) is recommended .
Q. How does this compound interact with organic pollutants in water treatment studies?
this compound oxidizes humic acids and phenolic compounds via electron transfer. However, its efficacy depends on:
- pH : Optimal activity at pH 6–8 due to MnO₄⁻ stability.
- Dosage : Excessive Ca²⁺ can reduce efficiency by precipitating as carbonate (CaCO₃), as observed in model solutions with humic substances .
Advanced Research Questions
Q. How can experimental design resolve contradictions in this compound’s decontamination efficiency for actinides?
Conflicting results in actinide removal (e.g., Am, Pu) arise from variable Ca²⁺/MnO₄⁻ ratios and competing ions. A systematic approach includes:
- Dose-response matrices : Test calcium (0.02–0.075 M) and permanganate (0.02–0.06 M) levels to identify synergistic effects (Table 1) .
- Kinetic profiling : Monitor radionuclide concentrations over time (e.g., rapid Am removal within 30 minutes at 50°C) .
- Filterability optimization : Use 0.45-µm filters to assess precipitate formation rates (Figure 6) .
Table 1 : Actinide Decontamination Factors (DFs) at Varying Ca²⁺/MnO₄⁻ Ratios
| Ca²⁺ (M) | MnO₄⁻ (M) | DF (Sr) | DF (Am) | DF (Pu) |
|---|---|---|---|---|
| 0.0375 | 0.04 | 470 | 550 | 690 |
| 0.02 | 0.04 | 235 | 275 | 345 |
Q. What mechanisms explain the reduced permanganate index in humic-rich waters despite high calcium doses?
In humic acid-laden solutions, this compound’s oxidizing capacity is hindered by:
- Competitive decarbonization : Ca²⁺ preferentially binds carbonate ions, forming CaCO₃ precipitates and raising pH (>9.5), which destabilizes MnO₄⁻ .
- Humic radical scavenging : Organic radicals from partial oxidation consume MnO₄⁻, reducing net efficiency. This is confirmed by <40% decreases in color/permanganate index at 90 mg Ca/dm³ .
Q. How do temperature and ionic strength affect this compound’s redox kinetics in waste simulants?
- Temperature : At 50°C, actinide removal rates increase 3-fold due to enhanced MnO₄⁻ reactivity and faster precipitate agglomeration (Figure 9) .
- Ionic strength : High Na⁺/NO₃⁻ concentrations (e.g., in Hanford AN-107 simulants) reduce DF by shielding MnO₄⁻-actinide electrostatic interactions. Compensate with higher permanganate doses (0.06 M) .
Q. What statistical approaches validate reproducibility in this compound-based decontamination studies?
- ANOVA for dose effects : Compare DF variance across calcium/permanganate levels (e.g., F-tests for Am DF in Figure 10) .
- Error propagation models : Account for uncertainties in titration-based calcium quantification (±2% with KMnO₄ methods) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
